molecular formula C9H16N2O2 B1521383 tert-butyl N-(1-cyanopropyl)carbamate CAS No. 657424-07-2

tert-butyl N-(1-cyanopropyl)carbamate

Cat. No. B1521383
CAS RN: 657424-07-2
M. Wt: 184.24 g/mol
InChI Key: DJRSLDLTFGBKDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as “tert-butyl carbamate”, has been studied. For instance, it has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Another related compound, “®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate”, was synthesized from L-Serine in an overall yield of 41% through seven steps .


Molecular Structure Analysis

The molecular structure of “tert-butyl carbamate”, a related compound, is available. Its molecular formula is C5H11NO2 and its molecular weight is 117.1463 .


Chemical Reactions Analysis

The chemical reactions involving “tert-butyl carbamate” have been studied. For example, it has been used in palladium-catalyzed cross-coupling reactions with various aryl halides . Another related compound, “Tert-Butyl (1- (hydroxymethyl)cyclopropyl)carbamate”, could be converted into spirocyclopropanated analogues of the insecticide Thiacloprid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl carbamate”, a related compound, include a molecular weight of 117.1463 and a molecular formula of C5H11NO2 .

Scientific Research Applications

Synthesis of N-Boc-protected Anilines

“tert-butyl N-(1-cyanopropyl)carbamate” is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the field of organic chemistry, as it allows for the protection of amine groups during reactions, preventing unwanted side reactions.

Synthesis of Tetrasubstituted Pyrroles

This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in medicinal chemistry and the development of new pharmaceuticals.

Protection of Amines, Amino Acids, and Amino Alcohols

The tert-butyloxycarbonyl (Boc) group from “tert-butyl N-(1-cyanopropyl)carbamate” can be used to protect amines, amino acids, and amino alcohols . This is a common technique in organic synthesis, allowing these functional groups to be “shielded” during reactions.

Synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl) Carbamate

This compound is an intermediate in the synthesis of the natural product jaspine B . Jaspine B has been isolated from various sponges and has shown cytotoxic activity against several human carcinoma cell lines.

Synthesis of Important Chemicals and Pharmaceuticals

N-Protected amino alcohols, which can be synthesized using “tert-butyl N-(1-cyanopropyl)carbamate”, are versatile building blocks in organic synthesis . They have many applications in the synthesis of important chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action for related compounds has been studied. For instance, the Boc deprotection mechanism involves the protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, and decarboxylation of the carbamic acid resulting in the free amine .

Safety and Hazards

Safety data sheets for related compounds suggest that they should be handled with care. For instance, “tert-butyl carbamate” should be handled in accordance with good industrial hygiene and safety procedures . It is recommended to avoid contact with skin and eyes, avoid dust formation, and ensure adequate ventilation .

properties

IUPAC Name

tert-butyl N-(1-cyanopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRSLDLTFGBKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-cyanopropyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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